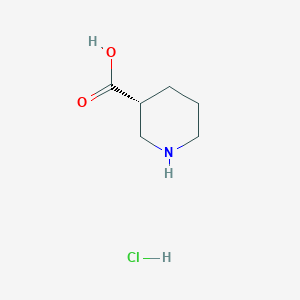

(R)-Piperidine-3-carboxylic acid hydrochloride

Description

Nomenclature and Chemical Classification

(R)-Piperidine-3-carboxylic acid hydrochloride operates under multiple systematic and common nomenclature systems, reflecting its chemical structure and stereochemical configuration. The compound is officially designated with the Chemical Abstracts Service number 885949-15-5, establishing its unique chemical identity within international chemical databases. The International Union of Pure and Applied Chemistry name for this compound is (3R)-piperidine-3-carboxylic acid;hydrochloride, which precisely describes both the stereochemical configuration and the salt form. Alternative nomenclature includes (R)-3-piperidinecarboxylic acid hydrochloride and (R)-piperidine-3-carboxylic acid hydrogen chloride, all referring to the same molecular entity.

The molecular formula C₆H₁₂ClNO₂ indicates the presence of six carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, with a molecular weight of 165.62 grams per mole. The compound belongs to the broader chemical classification of piperidinecarboxylic acids, which are characterized by the presence of a piperidine ring bearing a carboxylic acid functional group. Within this classification, the compound specifically represents a monocarboxylic acid derivative of piperidine, distinguishing it from polycarboxylic acid analogs. The hydrochloride designation indicates that the compound exists as a salt formed between the basic nitrogen atom of the piperidine ring and hydrochloric acid, enhancing its stability and solubility characteristics compared to the free acid form.

The stereochemical descriptor (R) indicates the absolute configuration at the carbon center bearing the carboxylic acid group, following the Cahn-Ingold-Prelog priority rules. This designation is crucial for understanding the compound's three-dimensional structure and its interactions with other chiral molecules or biological systems. The compound's classification within the organic chemistry framework places it among the heterocyclic compounds, specifically within the piperidine subfamily of six-membered nitrogen-containing rings.

Historical Context in Chemical Research

The historical development of (R)-piperidine-3-carboxylic acid hydrochloride research can be traced through several decades of advancement in heterocyclic chemistry and stereochemical synthesis. Early investigations into piperidinecarboxylic acids emerged from the broader study of gamma-aminobutyric acid-related compounds, where researchers sought to understand the structural requirements for biological activity. The discovery that gamma-aminobutyric acid functions as an inhibitory neurotransmitter in 1967 sparked significant interest in structurally related compounds, including piperidine derivatives that could potentially modulate similar biological pathways.

The development of asymmetric synthesis methodologies for piperidine derivatives gained momentum in the latter half of the twentieth century, driven by the pharmaceutical industry's increasing recognition of the importance of stereochemical purity in drug development. Research efforts focused on developing efficient methods for obtaining enantiomerically pure compounds, as the different enantiomers of chiral molecules often exhibit vastly different biological activities. The synthesis of (R)-piperidine-3-carboxylic acid hydrochloride became particularly relevant in this context, as researchers sought to access both enantiomers of nipecotic acid derivatives for comparative studies.

Significant advances in the field occurred through the development of resolution techniques, where racemic mixtures of piperidine-3-carboxylic acid could be separated into individual enantiomers. Classical resolution methods employing chiral acids such as dibenzoyl tartaric acid emerged as effective approaches for obtaining enantiomerically pure materials. These methods involved the formation of diastereomeric salts with different solubility properties, allowing for separation through crystallization processes. The success of these resolution techniques contributed to the availability of (R)-piperidine-3-carboxylic acid hydrochloride for further research applications.

More recent developments have focused on direct asymmetric synthesis approaches, including the use of transaminase catalysts for the preparation of (R)-amino piperidine derivatives. These biocatalytic methods represent a significant advancement in green chemistry approaches, offering improved optical purity and environmental sustainability compared to traditional chemical resolution techniques. The evolution of synthetic methodologies has made (R)-piperidine-3-carboxylic acid hydrochloride more accessible for research purposes, facilitating its use in various chemical and pharmaceutical investigations.

Relationship to Nipecotic Acid

(R)-Piperidine-3-carboxylic acid hydrochloride maintains a fundamental relationship to nipecotic acid, which serves as its parent compound in the free acid form. Nipecotic acid, also known as piperidine-3-carboxylic acid with the Chemical Abstracts Service number 498-95-3, represents the racemic mixture containing both R and S enantiomers. The molecular formula of nipecotic acid is C₆H₁₁NO₂, with a molecular weight of 129.159 grams per mole, differing from the hydrochloride salt by the absence of the chloride ion and the associated hydrogen atom.

The stereochemical relationship between (R)-piperidine-3-carboxylic acid hydrochloride and nipecotic acid exemplifies the importance of chirality in chemical research. While nipecotic acid exists as a racemic mixture containing equal amounts of both R and S enantiomers, the (R)-enantiomer represents a specific three-dimensional arrangement that may exhibit distinct properties compared to its mirror image. This relationship has been crucial in scientific investigations aimed at understanding structure-activity relationships, where researchers compare the biological or chemical behavior of individual enantiomers against the racemic mixture.

Research has demonstrated that nipecotic acid functions as a gamma-aminobutyric acid uptake inhibitor, though it exhibits limited blood-brain barrier penetration. The development of structural modifications to improve this property has led to extensive investigation of various nipecotic acid derivatives, including the individual enantiomers. The (R)-enantiomer's distinct configuration may contribute to different binding affinities or transport properties compared to the S-enantiomer or racemic mixture, making it a valuable compound for mechanistic studies.

The chemical properties of (R)-piperidine-3-carboxylic acid hydrochloride reflect its derivation from nipecotic acid while exhibiting enhanced stability and solubility characteristics due to salt formation. The conversion from the free acid to the hydrochloride salt involves protonation of the piperidine nitrogen atom, creating a zwitterionic structure that improves the compound's handling properties and storage stability. This salt formation also influences the compound's crystalline structure and melting point characteristics, distinguishing it from the parent nipecotic acid.

| Property | Nipecotic Acid | (R)-Piperidine-3-carboxylic acid hydrochloride |

|---|---|---|

| Chemical Abstracts Service Number | 498-95-3 | 885949-15-5 |

| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ |

| Molecular Weight | 129.159 g/mol | 165.62 g/mol |

| Stereochemistry | Racemic mixture | (R)-enantiomer |

| Physical Form | Free acid | Hydrochloride salt |

Significance in Stereochemical Studies

The significance of (R)-piperidine-3-carboxylic acid hydrochloride in stereochemical studies extends across multiple dimensions of chemical research, encompassing both fundamental understanding of chirality and practical applications in asymmetric synthesis. The compound serves as an important model system for investigating the principles of stereochemical recognition and chiral discrimination, particularly in the context of heterocyclic chemistry. Its well-defined stereochemical configuration provides researchers with a reliable reference point for developing and testing new methods of chiral analysis and separation.

Resolution studies employing (R)-piperidine-3-carboxylic acid hydrochloride have contributed significantly to the understanding of diastereomeric salt formation and crystallization behavior. Research involving the use of chiral resolving agents such as dibenzoyl tartaric acid has demonstrated the complex interplay between molecular recognition, crystal packing, and thermodynamic stability in determining the success of classical resolution processes. These investigations have revealed that the formation of diastereomeric salts involves specific hydrogen bonding patterns and spatial arrangements that favor the crystallization of one diastereomer over another.

Advanced analytical techniques have been employed to characterize the stereochemical properties of (R)-piperidine-3-carboxylic acid hydrochloride, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and differential scanning calorimetry. These studies have provided detailed insights into the conformational preferences of the piperidine ring and the orientation of the carboxylic acid substituent, contributing to a broader understanding of structure-property relationships in heterocyclic compounds. The spectroscopic differences observed between diastereomeric salts have proven valuable for developing new methods of chiral discrimination and optical purity determination.

The compound has also played a crucial role in the development of asymmetric synthesis methodologies, serving as both a synthetic target and a starting material for the preparation of more complex chiral molecules. Recent advances in biocatalytic approaches have utilized (R)-piperidine-3-carboxylic acid hydrochloride in transaminase-catalyzed reactions, demonstrating the potential for enzymatic methods to achieve high levels of stereochemical control. These studies have contributed to the broader field of green chemistry by providing more sustainable approaches to chiral compound synthesis.

Furthermore, the compound's utility extends to the investigation of stereoselective cyclization reactions and the development of chiral phosphoric acid catalysts for asymmetric synthesis. Research has shown that (R)-piperidine-3-carboxylic acid derivatives can be employed in novel synthetic strategies such as the clip-cycle approach for preparing enantioenriched piperidines. These methodological developments have expanded the scope of accessible chiral piperidine structures and contributed to the advancement of synthetic organic chemistry.

Properties

IUPAC Name |

(3R)-piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZWUDOLANRDSF-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647543 | |

| Record name | (3R)-Piperidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-15-5 | |

| Record name | (3R)-Piperidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-piperidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Process Description

- Racemic 3-piperidine amide is reacted with D-mandelic acid in an organic solvent mixture (e.g., methyl tert-butyl ether and isopropanol) at elevated temperature (30–80°C) for several hours.

- The (R)-enantiomer forms a less soluble diastereomeric salt with D-mandelic acid, which precipitates out.

- The precipitate is filtered and dried to isolate the (R)-3-piperidine amide-D-mandelic acid salt.

- Subsequent treatment with base (e.g., sodium hydroxide) in a mixed alcohol-water solvent, followed by reaction with pivaloyl chloride at low temperature (0–30°C), converts the salt into (R)-N-pivaloyl-3-piperidine amide.

- Hydrolysis and further processing yield (R)-Piperidine-3-carboxylic acid hydrochloride.

Key Data from a Representative Example

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Salt formation | 70°C, 6 h, methyl tert-butyl ether/isopropanol | 42.0 | (R)-3-piperidine amide-D-mandelic acid salt isolated |

| Conversion to N-pivaloyl amide | pH 10-11, 5°C, 10 h, pivaloyl chloride addition | Not specified | Reaction monitored by TLC |

This method provides a route to isolate the (R)-enantiomer with good stereochemical control through selective crystallization of diastereomeric salts.

Enantioselective Synthesis via Hydrazide and Curtius Rearrangement

Another advanced synthetic approach involves the preparation of chiral piperidine-3-carboxylic acid hydrazide followed by Curtius rearrangement to yield the (R)-3-aminopiperidine intermediate, which can be converted to the hydrochloride salt.

Process Description

- Piperidine-3-carboxylic acid esters or acid chlorides are reacted with hydrazine (anhydrous or hydrate) to form piperidine-3-carboxylic acid hydrazide.

- The hydrazide is then transformed into piperidine-3-carbonyl azide by reaction with a nitrite source in acidic conditions.

- A Curtius rearrangement is induced by heating the azide in the presence of water and acid, leading to nitrogen elimination and formation of the isocyanate intermediate.

- Hydrolysis and decarboxylation of the isocyanate yield (R)-3-aminopiperidine.

- The stereochemical configuration is retained throughout the rearrangement, ensuring the (R)-configuration in the final product.

- The amine is then converted into (R)-Piperidine-3-carboxylic acid hydrochloride by standard acidification.

Advantages and Details

- This method allows for a short, high-yielding synthetic route.

- The Curtius rearrangement proceeds with retention of configuration at the chiral center.

- Hydrazide preparation can be performed in toluene or xylene at 50–80°C with hydrazine hydrate.

- The hydrazide can be isolated as its hydrochloride salt by crystallization from aqueous acidic solution at 10–30°C.

- Excess hydrazine is removed by azeotropic distillation before subsequent steps.

Summary Table of Key Parameters

| Step | Conditions | Notes |

|---|---|---|

| Hydrazide formation | Ester + hydrazine hydrate, 50–80°C | 1.4–1.6 molar equivalents hydrazine |

| Hydrazide isolation | Acidification with HCl, 10–30°C | Crystallization of hydrochloride salt |

| Azide formation and rearrangement | Reaction with nitrite in acid, Curtius rearrangement | Retention of stereochemistry |

| Final acidification | Acid treatment to form hydrochloride salt | Yields (R)-Piperidine-3-carboxylic acid hydrochloride |

This approach is well-documented for its stereochemical fidelity and scalability.

Hydrolysis of Chiral Piperidine Formamides in Concentrated Hydrochloric Acid

A method for preparing the (S)-enantiomer of piperidine-3-carboxylic acid is reported, which can be adapted for the (R)-enantiomer if starting from the corresponding (R)-formamide.

Process Description

- (R)-3-piperidine formamide or its salt is reacted in concentrated hydrochloric acid at 60–65°C for several hours.

- The reaction hydrolyzes the formamide to the carboxylic acid hydrochloride salt.

- The mixture is cooled, filtered, and washed with ethanol to isolate the crude hydrochloride salt.

- The salt is then converted to the free acid by adding alkali (potassium/sodium hydroxide in methanol) at low temperature (0–10°C) to maintain stereochemical integrity.

- Purification involves concentration, addition of methanol, filtration, and precipitation with ethanol or ethanol/petroleum ether mixtures.

Key Process Parameters

| Parameter | Condition/Value | Notes |

|---|---|---|

| Hydrolysis temperature | 60–65°C | 3 hours reaction time |

| Cooling and filtration | 15–20°C, 6 hours stirring | Isolation of crude hydrochloride salt |

| Alkali addition | pH 6.5–7.5, 0–10°C | Prevents racemization |

| Alkali solution composition | KOH/NaOH:methanol = 1:4 (mass ratio) | Used for neutralization |

| Purification solvent | Ethanol or ethanol/petroleum ether (1:1 v/v) | For precipitation and recrystallization |

This method avoids the use of chiral resolving agents by relying on chiral purity in the starting formamide and mild hydrolysis conditions to preserve stereochemistry.

Comparative Summary of Preparation Methods

| Preparation Method | Key Features | Advantages | Challenges |

|---|---|---|---|

| Chiral resolution with D-mandelic acid | Diastereomeric salt formation and separation | Simple, selective crystallization | Moderate yield, requires chiral acid |

| Enantioselective synthesis via hydrazide and Curtius rearrangement | Retention of configuration, high yield | Short route, stereochemical fidelity | Requires handling azides and hydrazine |

| Hydrolysis of chiral piperidine formamides | Direct hydrolysis in HCl, followed by neutralization | Avoids chiral resolving agents, cost-effective | Requires careful temperature and pH control |

Research Findings and Notes

- The Curtius rearrangement route is particularly valued for its retention of stereochemistry and scalability in industrial settings.

- The chiral resolution method using D-mandelic acid is widely used in laboratory-scale syntheses due to its straightforwardness.

- Hydrolysis of chiral formamides in concentrated hydrochloric acid offers a cost-effective approach but demands strict temperature and pH control to avoid racemization.

- Enantiomeric excesses of 73–77% or higher are achievable depending on the starting materials and process controls.

- Purification steps often involve recrystallization from alcohol or alcohol/ether mixtures to enhance enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-Piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .

Scientific Research Applications

Chemistry

(R)-Piperidine-3-carboxylic acid hydrochloride serves as a crucial building block in organic synthesis. Its applications include:

- Chiral Auxiliary : Used in asymmetric synthesis to produce other chiral compounds.

- Intermediate in Synthesis : Acts as an intermediate for synthesizing complex organic molecules.

| Application | Description |

|---|---|

| Chiral Auxiliary | Facilitates the creation of other chiral compounds |

| Intermediate | Key component in the synthesis of pharmaceuticals |

Biology

In biological studies, this compound has been utilized for:

- Enzyme Mechanism Studies : Investigating enzyme interactions and mechanisms.

- Ligand in Receptor Binding Studies : Exploring its role in binding to specific receptors, which can provide insights into neurotransmitter systems.

Medicine

The medicinal applications of (R)-Piperidine-3-carboxylic acid hydrochloride are significant:

- Pharmaceutical Intermediate : It is used in the synthesis of drugs targeting neurological disorders and cardiovascular diseases.

- GABA Uptake Inhibitors : It has been linked to the development of compounds that inhibit GABA uptake, enhancing GABAergic activity, which is beneficial for treating conditions like anxiety, pain, and epilepsy.

| Medical Application | Description |

|---|---|

| Drug Synthesis | Intermediate for drugs targeting neurological disorders |

| GABA Inhibition | Enhances GABAergic activity for therapeutic effects |

Case Study 1: GABAergic Activity Enhancement

Research has shown that derivatives of (R)-Piperidine-3-carboxylic acid can increase the availability of GABA in the synaptic cleft, leading to enhanced inhibitory neurotransmission. This has implications for developing treatments for various neurological conditions.

Case Study 2: Asymmetric Synthesis

A study demonstrated the effectiveness of (R)-Piperidine-3-carboxylic acid as a chiral auxiliary in synthesizing complex organic molecules with high enantioselectivity, showcasing its utility in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of ®-Piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Enantiomeric Differences

- (R)- vs. (S)-Enantiomers : The (R)-enantiomer is a key component of tiagabine hydrochloride , whereas the (S)-enantiomer lacks anticonvulsant activity but shows inhibitory effects on cholinesterases (AChE and BChE) and glutathione S-transferase (GST) .

- Melting Points : The (R)-enantiomer’s slightly lower melting point (251–255°C vs. 253–257°C for the (S)-form) suggests differences in crystal lattice stability due to chiral packing .

Positional Isomers

- Piperidine-3- vs. 4-carboxylic Acid : The 3-carboxylate group in (R)-piperidine-3-carboxylic acid enhances binding to GABA transporters compared to the 4-carboxylate isomer, which is more commonly used in peptide chemistry .

- Synthetic Utility : Piperidine-2-carboxylic acid hydrochloride (proline analog) is preferred in asymmetric catalysis due to its rigid bicyclic structure, unlike the 3-carboxylate derivatives .

Derivatives and Functionalized Analogs

- 1-Substituted Derivatives : Compounds like 1-(2-pyrimidinyl)piperidine-3-carboxylic acid hydrochloride (CAS: 1185296-02-9) are used in medicinal chemistry for kinase inhibition studies, leveraging the piperidine ring’s conformational flexibility .

- Biological Activity : Derivatives such as 1-(2-furylmethyl)piperidine-3-carboxylic acid hydrochloride exhibit dual inhibition of cholinesterases and GST, highlighting the impact of substituents on target selectivity .

Pharmacological Relevance

- Tiagabine Hydrochloride : Derived from (R)-piperidine-3-carboxylic acid, this drug demonstrates the importance of enantiomeric purity, as the (R)-configuration is critical for binding to GABA transporter 1 (GAT-1) .

- Enzyme Inhibition : The (S)-enantiomer shows promise in treating neurodegenerative diseases due to its inhibition of AChE (IC₅₀ = 1.2 µM) and GST (IC₅₀ = 3.8 µM), unlike the (R)-form .

Biological Activity

(R)-Piperidine-3-carboxylic acid hydrochloride, also known as (R)-nipecotic acid hydrochloride, is a chiral compound with significant biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₂ClNO₂

- Molecular Weight : Approximately 165.62 g/mol

- Boiling Point : 297.4 ºC

- Flash Point : 133.7 ºC

The compound features a piperidine ring with a carboxylic acid group at the 3-position, which contributes to its unique reactivity and biological properties.

(R)-Piperidine-3-carboxylic acid hydrochloride primarily acts as an inhibitor of the GABA (gamma-aminobutyric acid) transporter. This inhibition leads to increased levels of GABA in the synaptic cleft, enhancing inhibitory neurotransmission, which is crucial for managing conditions such as epilepsy and anxiety disorders . The compound's structural similarity to neurotransmitters suggests potential interactions with various receptors and enzymes involved in neuronal signaling.

Inhibition of GABA Transporters

The primary biological activity of (R)-Piperidine-3-carboxylic acid hydrochloride is its role as a GABA uptake inhibitor. This property is vital for its therapeutic applications in neuropharmacology.

| Compound | Target | pIC50 (mGAT1) | pIC50 (mGAT2) | pIC50 (mGAT3) | pIC50 (mGAT4) |

|---|---|---|---|---|---|

| (R)-Piperidine-3-carboxylic acid hydrochloride | mGAT1 | 6.83 ± 0.06 | 3.20 ± 0.09 | 3.62 ± 0.04 | 3.07 ± 0.05 |

| Tiagabine | mGAT1 | 6.88 ± 0.12 | 5.00 ± 0.09 | 6.00 ± 0.10 | 4.00 ± 0.08 |

These values indicate that (R)-Piperidine-3-carboxylic acid hydrochloride exhibits a strong inhibitory effect on the mGAT1 transporter compared to other transporters .

Neurological Disorders

Due to its ability to increase GABA levels, (R)-Piperidine-3-carboxylic acid hydrochloride has potential applications in treating:

- Epilepsy : By enhancing inhibitory signaling, it may help control seizures.

- Anxiety Disorders : Its modulation of GABAergic activity could provide therapeutic benefits for anxiety management.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of (R)-Piperidine-3-carboxylic acid hydrochloride in various experimental models:

- Antiepileptic Activity : In murine models, the compound demonstrated significant anticonvulsant effects comparable to established antiepileptic drugs like Tiagabine .

- GABAergic Modulation : Studies indicate that compounds structurally related to (R)-Piperidine-3-carboxylic acid hydrochloride can modulate GABA receptor activity, suggesting broader implications for psychiatric disorders .

Q & A

Q. What are the established synthetic routes for (R)-piperidine-3-carboxylic acid hydrochloride, and how can enantiomeric purity be ensured?

Methodological Answer:

- Route I : Coupling reactions using (S)-tert-butoxycarbonyl (Boc)-protected piperidine-3-carboxylic acid with activating agents like EDCI/HOBt, followed by Boc deprotection with HCl/dioxane to yield the hydrochloride salt .

- Route II : Direct acylation of (R)-piperidine-3-carboxylic acid methyl ester followed by saponification (LiOH) and HCl salt formation .

- Chiral Purity : Use chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) to confirm enantiomeric excess (>95%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

- NMR : Confirm stereochemistry via and NMR, with emphasis on coupling constants for the piperidine ring protons .

- Melting Point : Reported range 251–255°C (decomposition) for the free acid; deviations may indicate impurities .

Q. What are the key physicochemical properties influencing experimental design (e.g., solubility, stability)?

Methodological Answer:

- Solubility : Highly soluble in polar solvents (water, methanol) due to hydrochloride salt formation; insoluble in nonpolar solvents like hexane .

- Stability : Hygroscopic; store under inert gas (argon) at -20°C to prevent degradation. Avoid prolonged exposure to light .

Q. How is the compound’s chiral center validated in asymmetric synthesis?

Methodological Answer:

- Circular Dichroism (CD) : Compare optical rotation data with literature values (e.g., for (R)-enantiomer) .

- Chiral Derivatization : Use Mosher’s acid or similar chiral auxiliaries to confirm configuration via NMR splitting patterns .

Advanced Research Questions

Q. How do structural modifications to the piperidine ring impact biological activity in SAR studies?

Methodological Answer:

- Piperidine Substitutions : Introduce groups at C3 (e.g., esterification, amidation) to modulate lipophilicity and target binding. For example, ethyl ester derivatives enhance blood-brain barrier penetration in CNS drug candidates .

- Case Study : Tiagabine hydrochloride, an antiepileptic drug, uses the (R)-enantiomer as a GABA reuptake inhibitor. Modifications to the N-alkyl chain (e.g., 4,4-bis(3-methylthiophen-2-yl)but-3-enyl group) enhance potency .

Q. How can researchers resolve contradictions in reported melting points or spectral data?

Methodological Answer:

- Purity Analysis : Use DSC (differential scanning calorimetry) to detect polymorphic forms or hydrate formation, which may explain melting point discrepancies (e.g., 251–255°C vs. 261°C in some catalogs) .

- Reproducibility : Cross-validate NMR data with synthetic batches prepared via alternative routes (e.g., Boc-deprotection vs. direct acylation) .

Q. What computational methods are effective for modeling (R)-piperidine-3-carboxylic acid’s interactions with biological targets?

Methodological Answer:

Q. How does enantiomeric excess impact pharmacological data, and how is it quantified?

Methodological Answer:

Q. What strategies mitigate racemization during synthesis or storage?

Methodological Answer:

- Low-Temperature Storage : Reduce thermal energy-driven racemization by storing at -80°C in amber vials .

- Synthetic Optimization : Avoid strong acids/bases during Boc deprotection; use milder conditions (e.g., TFA in DCM) .

Data Contradiction Analysis

Q. How to address discrepancies in reported CAS registry numbers or molecular weights?

Methodological Answer:

- Cross-Referencing : Verify CAS numbers (e.g., 25137-00-2 for free acid vs. 851956-01-9 for hydrochloride salt) using authoritative databases like PubChem .

- Exact Mass Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., 165.59 g/mol for hydrochloride vs. 129.16 g/mol for free acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.